molecular formula C12H9N3O2S B14160749 (6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one CAS No. 899400-52-3

(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one

Cat. No.: B14160749
CAS No.: 899400-52-3
M. Wt: 259.29 g/mol
InChI Key: LQENOSZPFHFJEF-BTWWVKSVSA-N
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Description

(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one is a heterocyclic compound that features a unique structure combining an oxazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the pyrimidine moiety. The thiophen-2-ylmethylidene group is then added through a condensation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (6E)-7-imino-2-methyl-6-(phenylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    (6E)-7-imino-2-methyl-6-(furan-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one: Similar structure but with a furan group instead of a thiophen-2-yl group.

Uniqueness

The presence of the thiophen-2-ylmethylidene group in (6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

899400-52-3

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one

InChI

InChI=1S/C12H9N3O2S/c1-7-5-10-14-12(16)9(11(13)15(10)17-7)6-8-3-2-4-18-8/h2-6,13H,1H3/b9-6+,13-11?

InChI Key

LQENOSZPFHFJEF-BTWWVKSVSA-N

Isomeric SMILES

CC1=CC2=NC(=O)/C(=C/C3=CC=CS3)/C(=N)N2O1

Canonical SMILES

CC1=CC2=NC(=O)C(=CC3=CC=CS3)C(=N)N2O1

solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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